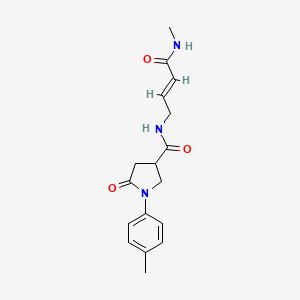![molecular formula C24H29N5O4 B2599126 Ethyl 4-(1-(benzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamido)piperidine-1-carboxylate CAS No. 1115900-26-9](/img/structure/B2599126.png)
Ethyl 4-(1-(benzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamido)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(1-(benzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamido)piperidine-1-carboxylate is a complex organic compound with a molecular formula of C24H29N5O4 and a molecular weight of 451.527. This compound features a benzofuro[3,2-d]pyrimidine core, which is a fused heterocyclic system, and is linked to a piperidine moiety. It is primarily used in pharmaceutical research and development due to its potential biological activities.
Wirkmechanismus
Target of Action
The primary target of Ethyl 4-(1-(benzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamido)piperidine-1-carboxylate is Protein kinase B (PKB or Akt) . PKB is an important component of intracellular signaling pathways regulating growth and survival .
Mode of Action
This compound interacts with its target, PKB, by inhibiting its kinase activity . This inhibition is ATP-competitive, meaning the compound competes with ATP for binding to the kinase .
Biochemical Pathways
The compound’s action affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . PKB is a key downstream component in this pathway . When PKB is inhibited by this compound, it can no longer signal through phosphorylation of several enzyme or transcription factor substrates .
Pharmacokinetics
Similar compounds have been found to have low oral bioavailability due to rapid clearance and metabolism in vivo .
Result of Action
The molecular and cellular effects of this compound’s action include the modulation of biomarkers of signaling through PKB . This can lead to the inhibition of cell proliferation and survival .
Biochemische Analyse
Biochemical Properties
Ethyl 4-(1-(benzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamido)piperidine-1-carboxylate plays a significant role in biochemical reactions due to its ability to interact with specific enzymes and proteins. . PKB is a crucial enzyme in the phosphatidylinositol-3 kinase (PI3K) signaling pathway, which regulates cell proliferation, survival, and metabolism. The interaction between this compound and PKB involves binding to the enzyme’s active site, thereby inhibiting its activity and downstream signaling .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, the inhibition of PKB by this compound leads to reduced cell proliferation and increased apoptosis in cancer cells . Additionally, it affects the expression of genes involved in cell cycle regulation and metabolic pathways, further impacting cellular function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and enzyme inhibition. This compound binds to the active site of PKB, preventing its phosphorylation and activation . As a result, the downstream signaling pathways regulated by PKB, such as the PI3K-Akt-mTOR pathway, are inhibited . This inhibition leads to decreased cell proliferation, increased apoptosis, and altered gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its inhibitory activity over extended periods . Prolonged exposure may lead to degradation and reduced efficacy . Long-term studies in vitro and in vivo have demonstrated sustained inhibition of PKB and associated cellular effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits PKB activity without causing significant toxicity . Higher doses may lead to adverse effects, including toxicity and off-target interactions . Threshold effects have been observed, where a minimum concentration is required to achieve significant inhibition of PKB and associated cellular effects .
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors. The compound’s inhibition of PKB affects the PI3K-Akt-mTOR pathway, altering metabolic flux and metabolite levels . Additionally, it may interact with other enzymes involved in cellular metabolism, further influencing metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target tissues . The compound’s distribution is crucial for its efficacy, as it needs to reach the target cells and tissues to exert its inhibitory effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound is directed to specific compartments or organelles within the cell, where it interacts with its target enzyme, PKB . Post-translational modifications and targeting signals may play a role in directing the compound to its site of action . The localization within the cell ensures that the compound effectively inhibits PKB and modulates downstream signaling pathways .
Vorbereitungsmethoden
The synthesis of Ethyl 4-(1-(benzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamido)piperidine-1-carboxylate involves several steps:
Aza-Wittig Reaction: The benzofuro[3,2-d]pyrimidine derivatives are prepared using aza-Wittig reactions of iminophosphoranes with n-butyl isocyanate at 40–50 °C to give carbodiimide intermediates.
Nucleophilic Addition: These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to yield 3-alkyl-2-amino (aryloxy/alkoxy)-benzofuro[3,2-d]pyrimidin-4(3H)-ones in the presence of a catalytic amount of sodium ethoxide or potassium carbonate.
Analyse Chemischer Reaktionen
Ethyl 4-(1-(benzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamido)piperidine-1-carboxylate can undergo various chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the piperidine moiety or other parts of the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and benzofuro[3,2-d]pyrimidine moieties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(1-(benzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamido)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor in various biochemical pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Industry: It may be used in the development of new pharmaceuticals and other chemical products.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-(1-(benzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamido)piperidine-1-carboxylate can be compared with other similar compounds, such as:
- 2-ethyl-4- (4-fluorobenzyl)sulfanylbenzofuro[3,2-d]pyrimidine
- 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides
These compounds share the benzofuro[3,2-d]pyrimidine core but differ in their substituents and overall structure, which can lead to differences in their biological activities and applications
Eigenschaften
IUPAC Name |
ethyl 4-[[1-([1]benzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carbonyl]amino]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O4/c1-2-32-24(31)29-13-9-17(10-14-29)27-23(30)16-7-11-28(12-8-16)22-21-20(25-15-26-22)18-5-3-4-6-19(18)33-21/h3-6,15-17H,2,7-14H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSQGOYSIRBOXST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)C2CCN(CC2)C3=NC=NC4=C3OC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide](/img/structure/B2599044.png)
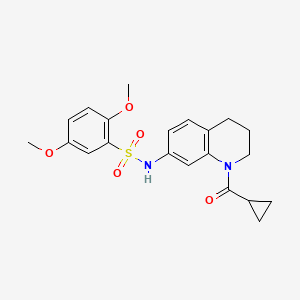
![2-[(2-ethylquinazolin-4-yl)oxy]-N-(2-fluorophenyl)acetamide](/img/structure/B2599047.png)
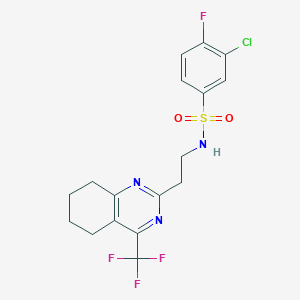
![Methyl 4-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}-6-methoxyquinoline-2-carboxylate](/img/structure/B2599050.png)
![(1R,2R)-3-[(2,4-dimethoxyphenyl)methyl]-4-oxo-2-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-1-carboxylic acid](/img/structure/B2599052.png)
![N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-4-phenyloxane-4-carboxamide](/img/structure/B2599055.png)
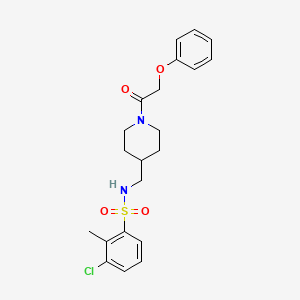
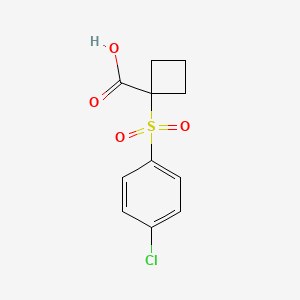
![N-(3-acetamidophenyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2599060.png)
![N-[(4-methoxyphenyl)methyl]-3-[1-[(4-nitrophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide](/img/new.no-structure.jpg)

